N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
Description
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a chromen-4-one core substituted with a 2H-1,3-benzodioxole (methylenedioxyphenyl) group at position 3 and a thiophene-2-carboxamide moiety at position 2. The 8-methyl and 4-oxo groups further modulate its electronic and steric properties.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c1-12-4-2-5-14-19(24)18(13-7-8-15-16(10-13)27-11-26-15)22(28-20(12)14)23-21(25)17-6-3-9-29-17/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATVYZVLAWBKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a Friedel-Crafts acylation reaction using a benzodioxole derivative and an acyl chloride.
Coupling with Thiophene-2-carboxamide: The final step involves the coupling of the chromenone-benzodioxole intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of thiophene carboxamide exhibit significant antioxidant properties. For instance, studies have shown that certain thiophene derivatives can inhibit oxidative stress markers in various cellular models. The antioxidant activity is often evaluated using assays such as DPPH and ABTS, where compounds demonstrate varying degrees of inhibition comparable to standard antioxidants like ascorbic acid .
Antibacterial and Antifungal Effects
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has shown promising antibacterial and antifungal activities against several pathogenic strains. In vitro studies reveal that some derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) indicating effective antimicrobial properties . The structural modifications on the thiophene ring significantly influence the antibacterial efficacy.
Anticancer Potential
The compound's anticancer properties are notable, with several studies indicating its potential as a lead compound in cancer therapy. For instance, a derivative was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that specific functional groups enhance its cytotoxicity against cancer cells .
Case Study 1: Synthesis and Evaluation of Antioxidant Properties
A study synthesized various thiophene carboxamide derivatives and evaluated their antioxidant activity using the ABTS assay. The results demonstrated that certain amino-substituted derivatives exhibited up to 62% inhibition compared to standard antioxidants . This suggests that structural modifications can lead to enhanced antioxidant capabilities.
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antibacterial effects of several thiophene derivatives were tested against common pathogens. The study reported that modifications on the benzodioxole moiety significantly increased the hydrophilicity and consequently the antibacterial activity against E. coli and Pseudomonas aeruginosa. The presence of hydroxyl or methoxy groups was particularly beneficial in enhancing activity .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Biological Activity | Notes |
|---|---|---|
| Antioxidant | Significant inhibition of oxidative stress | Comparable to standard antioxidants |
| Antibacterial | Effective against Gram-positive bacteria | Modifications enhance efficacy |
| Antifungal | Active against pathogenic fungi | Structure-dependent activity observed |
| Anticancer | Induces apoptosis in cancer cell lines | Potential lead compound for drug development |
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The chromen-4-one core distinguishes the target compound from simpler aromatic carboxamides. Key structural analogs include:
N-(2-Nitrophenyl)thiophene-2-carboxamide ():
- Core : Benzene ring substituted with nitro and thiophene-carboxamide groups.
- Dihedral Angles : 13.53° (molecule A) and 8.50° (molecule B) between benzene and thiophene rings, comparable to the homologous furan derivative (9.71°) .
- Intermolecular Interactions : Relies on weak C–H⋯O and C–H⋯S interactions for crystal packing, lacking classical hydrogen bonds .
Table 1: Structural Parameters of Thiophene/Furan Carboxamides
Benzodioxole-Containing Analogs
- 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine (): Shares the benzodioxole group but lacks the chromen-thiophene backbone.
- Compound 85 (): Features a benzodioxol-cyclopropane-carboxamide-thiazol hybrid. The thiazol ring and trifluoromethoxy group introduce distinct steric and electronic effects compared to the chromen core .
Bioactivity and Functional Insights
While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from analogs:
- Genotoxicity: Thiophene carboxanilides exhibit genotoxicity in bacterial and mammalian cells, attributed to metabolic activation of the thiophene ring () .
- Antimicrobial Potential: Benzodioxole derivatives often display antimicrobial activity due to their ability to disrupt microbial membranes or enzymes .
- Structural Activity Relationships (SAR) : The chromen-4-one core may enhance planar stacking interactions with biological targets, while the methylenedioxy group could improve metabolic stability .
Methodological Considerations
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzodioxole moiety and a thiophene ring, contribute to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H19NO6 |
| Molecular Weight | 429.4 g/mol |
| CAS Number | 883960-64-3 |
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression, including topoisomerase II and various cholinesterases. This inhibition disrupts DNA replication and repair mechanisms in cancer cells .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating apoptotic pathways .
- Antioxidant Properties : The presence of the benzodioxole moiety contributes to its antioxidant capabilities, which may protect normal cells from oxidative stress during treatment .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. Notable findings include:
Case Studies
- Study on A549 Cells : A study evaluated the effects of the compound on A549 human lung adenocarcinoma cells, revealing significant cytotoxicity with an IC50 value of 5 µM. The mechanism involved increased apoptosis and disruption of mitochondrial function .
- C6 Rat Glioma Study : In another investigation, the compound was tested on C6 rat glioma cells, showing an IC50 value of 4.5 µM. The study highlighted the compound's ability to induce early and late apoptosis while exhibiting low toxicity to healthy NIH/3T3 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
